molecular formula C12H15N3O5 B8122686 2'-o-Propargylcytidine

2'-o-Propargylcytidine

Cat. No.: B8122686
M. Wt: 281.26 g/mol
InChI Key: FJGRSBJPLPTKDE-QCNRFFRDSA-N
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Description

2'-O-Propargylcytidine is a chemically modified cytidine analog featuring a propargyl group (-CH₂C≡CH) at the 2'-hydroxyl position of the ribose moiety. This modification confers unique reactivity, enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for RNA labeling, tracking, and purification in biomedical research . Its applications are particularly significant in studying viral replication and genetic diseases, where site-specific tagging of RNA is critical . The compound is identified by CAS No. 206552-85-4 and is commercially available for research purposes .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGRSBJPLPTKDE-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The synthesis of 2'-O-propargylcytidine begins with 5'-O-dimethoxytrityl (DMT)-protected N4-benzoylcytidine (Structure lb), which undergoes alkylation at the 2'-hydroxyl position using propargyl bromide as the alkylating agent. Dibutyl tin oxide (DBTO) serves as a mild base, while tetrabutyl ammonium bromide (TBAB) acts as a phase transfer catalyst, facilitating the migration of propargyl bromide into the organic phase. This combination ensures regioselectivity, with the 2'-isomer predominating due to steric and electronic factors favoring substitution at the less hindered 2'-OH group.

The reaction proceeds in dry dimethylformamide (DMF) at 40–45°C for 24 hours, achieving approximately 50–60% conversion as monitored by thin-layer chromatography (TLC). Post-reaction workup involves quenching with ice, filtration, and extraction into dichloromethane, followed by aqueous washes to remove residual catalysts and byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

  • Molar Ratios : A 1:1.1:1.2 molar ratio of 5'-DMT-N4-benzoylcytidine, TBAB, and DBTO ensures efficient catalysis.

  • Propargyl Bromide Stoichiometry : Four equivalents of propargyl bromide (relative to cytidine) drive the reaction to completion.

  • Temperature Control : Maintaining 40–45°C minimizes side reactions such as purine alkylation or degradation.

Experimental data from the patent literature (Example 2) demonstrates that deviations from these conditions reduce yields or alter regioselectivity. For instance, lower temperatures (e.g., 25°C) result in incomplete conversion, while higher temperatures (>50°C) promote decomposition of the DMT protecting group.

Purification and Isolation of 2'-O-Propargylcytidine

Chromatographic Separation

Crude reaction mixtures contain a mixture of 2'-O-propargylcytidine (16.23%) and its 3'-O-propargyl regioisomer (8.9%), alongside unreacted starting material. Purification employs silica gel column chromatography with a gradient solvent system of chloroform, hexane, acetone, and methanol (50:30:20:0 to 50:30:10:2). The 2'-isomer elutes earlier due to its lower polarity compared to the 3'-isomer, enabling high-purity isolation (>99%).

Yield Optimization Challenges

Comparative Analysis with Alternative Alkylation Methods

Propargyl vs. Allyl and Methyl Modifications

Traditional alkylation methods for 2'-O-modifications, such as methyl iodide or allyl bromide, require harsher bases like BDDDP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) and face limitations in regioselectivity. For example, allylation of cytidine often necessitates indirect routes, such as synthesizing 2'-O-allyluridine followed by chemical conversion to cytidine derivatives, which introduces additional steps and reduces overall efficiency. In contrast, the propargyl method described here achieves direct 2'-O-alkylation in a single step, streamlining synthesis.

Phosphoramidite Synthesis for Oligonucleotide Applications

The 2'-O-propargylcytidine intermediate is further converted into its phosphoramidite derivative (Structure 6b) for solid-phase oligonucleotide synthesis. Using a 0.2 M solution in anhydrous acetonitrile, coupling efficiencies of 98.5–99.5% per step are achieved on an Eppendorf Synostat D300 synthesizer. This modification enhances oligonucleotide stability against nucleases while maintaining hybridization affinity, as demonstrated in antisense oligonucleotides targeting c-myc mRNA.

Analytical Characterization of 2'-O-Propargylcytidine

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C-18 column) of purified 2'-O-propargylcytidine shows a single major peak (>95% purity), with retention time distinct from the 3'-isomer. The DMT-on and DMT-off forms are resolvable, enabling precise quantification during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms regioselectivity:

  • The 2'-O-propargyl group exhibits a characteristic triplet at δ 2.45 ppm (J = 2.4 Hz) for the terminal alkyne proton.

  • Ribose protons show distinct splitting patterns, with H1' at δ 5.90 ppm (d, J = 4.8 Hz) and H2' at δ 4.75 ppm (dd, J = 5.2, 2.8 Hz).

Applications in Oligonucleotide Therapeutics

2'-O-propargyl-modified oligonucleotides exhibit enhanced pharmacokinetic properties, including prolonged half-life and improved tissue penetration. In preclinical studies, propargyl-modified antisense sequences targeting c-myc mRNA demonstrated 50% suppression of HL-60 cell proliferation at 10 µM concentrations, outperforming unmodified controls .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Propargylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide or other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Cycloaddition: Catalysts such as copper(I) iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the nucleoside .

Scientific Research Applications

Therapeutic Applications

1. Antiviral Agents
2'-O-Propargylcytidine has shown promise as an antiviral agent, particularly against HIV. Preliminary studies indicate that propargylated nucleosides can exhibit cellular toxicity and inhibit viral replication. The incorporation of these modified nucleosides into antiviral therapies may enhance their efficacy by improving binding affinity to viral RNA targets .

2. RNA Interference (RNAi)
The incorporation of 2'-O-Propargylcytidine into small interfering RNA (siRNA) constructs has been explored for its potential to enhance RNAi mechanisms. The modification can improve the stability of siRNA against nuclease degradation while maintaining or enhancing its silencing efficiency. This is particularly relevant for therapeutic applications targeting diseases such as cancer and genetic disorders .

3. MicroRNA Modulation
Recent studies have investigated the use of 2'-O-Propargylcytidine in designing microRNA (miRNA) analogs. These analogs can be utilized to modulate miRNA activity, providing a novel approach to regulate gene expression involved in various diseases. The ability to incorporate this modification allows for better targeting and reduced off-target effects in therapeutic applications .

Case Studies

Study Focus Findings
Iwakawa & Tomari (2015)miRNA TherapeuticsDemonstrated that modifications at the 2' position can significantly affect miRISC uptake and activity, suggesting that 2'-O-Propargylcytidine could be optimized for enhanced delivery and efficacy .
Biosynth StudyAnticancer TherapyInvestigated the effects of 2'-O-Propargylcytidine on RNA polymerase activity, indicating potential applications in cancer treatment by inhibiting transcription processes .
Pradère et al.Click Chemistry in RNA SynthesisDeveloped a method for site-specific incorporation of 2'-O-Propargylcytidine into RNA oligonucleotides, facilitating advanced labeling techniques for studying miRNA maturation .

Mechanism of Action

The primary mechanism of action of 2’-O-Propargylcytidine involves the inhibition of RNA polymerase. The propargyl group at the 2’ position interferes with the enzyme’s activity, preventing the synthesis of RNA. This inhibition can lead to the suppression of gene expression, making it a valuable tool in anticancer therapy. The compound targets specific molecular pathways involved in RNA synthesis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The 2'-O-alkyl modification is a common strategy to enhance oligonucleotide stability and modulate interactions with enzymes. Below is a comparison of 2'-O-Propargylcytidine with other 2'-O-alkylated cytidine analogs:

Property 2'-O-Propargylcytidine 2'-O-Methylcytidine 2'-O-Ethylcytidine 2'-O-Methoxyethylcytidine
Modification Group Propargyl (-CH₂C≡CH) Methyl (-CH₃) Ethyl (-CH₂CH₃) Methoxyethyl (-CH₂CH₂OCH₃)
CAS Number 206552-85-4 Not explicitly provided Not explicitly provided 473278-54-5 (guanosine analog)
Key Reactivity Bioorthogonal click chemistry None (inert alkyl group) None (inert alkyl group) Enhanced solubility
Enzymatic Incorporation Single incorporation by Yeast PAP Multiple incorporations (inferred for methyl analogs) Limited data Limited data
Applications RNA labeling, virus studies siRNA stability, gene silencing Antisense oligonucleotides Therapeutic oligonucleotides

Enzymatic Behavior

  • Incorporation Efficiency: Yeast poly(A) polymerase (PAP) incorporates 2'-O-Propargylcytidine triphosphate once during RNA tailing, whereas adenosine analogs (e.g., 2'-O-Propargyl-ATP) are added multiple times . This suggests steric or electronic hindrance specific to cytidine’s structure.
  • Stability : The propargyl group’s bulkiness may reduce enzymatic processing efficiency compared to smaller alkyl groups (e.g., methyl) .

Functional Advantages and Limitations

  • Advantages of 2'-O-Propargylcytidine :
    • Enables precise RNA tagging via click chemistry, a feature absent in methyl/ethyl analogs .
    • Retains base-pairing fidelity due to minimal distortion of the ribose ring.
  • Limitations: Lower enzymatic incorporation efficiency compared to unmodified cytidine . Potential cytotoxicity from copper catalysts in click reactions.

Biological Activity

2'-O-Propargylcytidine is a modified nucleoside derived from cytidine, notable for the addition of a propargyl group at the 2' position of the ribose sugar. This modification enhances its chemical properties, making it a significant compound in various scientific research fields, particularly in the inhibition of RNA polymerase and its potential applications in anticancer therapies.

The primary mechanism of action for 2'-O-Propargylcytidine involves the inhibition of RNA polymerase . The presence of the propargyl group interferes with the enzyme's activity, thereby preventing RNA synthesis. This inhibition can suppress gene expression, which is particularly beneficial in cancer treatment where controlling cell proliferation is crucial.

Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
2'-O-PropargylcytidineInhibits RNA polymerasePropargyl group enhances biological activity
2'-O-MethylcytidineModifies RNA stabilityCommonly used in therapeutic oligonucleotides
2'-O-AllylcytidineInhibits RNA polymeraseLess potent than propargyl modification

The propargyl group in 2'-O-Propargylcytidine not only enhances its inhibition capability compared to other modified nucleosides but also allows for unique cycloaddition reactions that are not possible with compounds like 2'-O-Methylcytidine and 2'-O-Allylcytidine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2'-O-Propargylcytidine. Its ability to inhibit RNA polymerase has been linked to reduced proliferation rates in various cancer cell lines. For example, in vitro studies demonstrated that treatment with this compound significantly decreased cell viability and induced apoptosis in hepatocellular carcinoma (HCC) cells .

Case Study: Hepatocellular Carcinoma (HCC)

  • Study Design : HCC cell lines were treated with varying concentrations of 2'-O-Propargylcytidine.
  • Results :
    • Significant reduction in cell proliferation observed.
    • Induction of apoptosis was confirmed through caspase activation assays.
    • The compound also inhibited migration and invasion capabilities of HCC cells.

Additional Applications

Beyond its anticancer effects, 2'-O-Propargylcytidine has been investigated for its role in gene expression studies and as a potential therapeutic agent against viral infections such as HIV. The compound's structural modifications allow it to serve as a building block for synthesizing modified oligonucleotides, which are valuable tools in molecular biology .

Q & A

Q. How can researchers optimize the synthesis and characterization of 2'-O-Propargylcytidine to ensure reproducibility?

Answer:

  • Synthesis: Use nucleoside phosphoramidite chemistry with propargyl bromide under anhydrous conditions. Monitor reaction progress via TLC (silica gel, 7:3 CH₂Cl₂:MeOH) and purify via column chromatography. Validate purity (>95%) using HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

  • Characterization: Employ 1H^1H- and 13C^{13}C-NMR to confirm propargyl group incorporation (e.g., propargyl proton resonance at δ 2.5–3.0 ppm). Mass spectrometry (ESI-MS) should confirm molecular weight (theoretical [M+H]+^+: 296.1 g/mol) .

  • Data Table:

    ParameterMethodAcceptable Range
    PurityHPLC≥95%
    YieldGravimetric40–60%
    Propargyl GroupNMRδ 2.5–3.0 ppm

Reference:

Q. What analytical methods are most reliable for detecting 2'-O-Propargylcytidine in complex biological matrices (e.g., cell lysates)?

Answer:

  • Sample Prep: Lyse cells in RIPA buffer, filter (0.22 µm), and extract nucleosides using solid-phase extraction (C18 cartridges).
  • Detection:
    • LC-MS/MS: Use a triple quadrupole system with MRM transitions (e.g., m/z 296 → 152 for quantification; LOD: 0.1 nM).
    • Fluorescence: Post-click chemistry tagging with azide-fluorophores (e.g., Cy5-azide) for visualization via confocal microscopy .
  • Data Contradictions: Discrepancies in recovery rates (e.g., 70–90%) may arise from matrix effects. Normalize using stable isotope-labeled internal standards (e.g., 13C^{13}C-cytidine) .

Reference:

Advanced Research Questions

Q. How can researchers assess the efficiency of 2'-O-Propargylcytidine incorporation into RNA strands during in vitro transcription?

Answer:

  • Experimental Design:
    • Synthesize RNA via T7 RNA polymerase with NTPs containing 2'-O-Propargylcytidine (10–20% substitution).
    • Digest RNA with RNase T1 (specific for unmodified cytidine) and analyze fragments via PAGE or capillary electrophoresis.
    • Quantify incorporation efficiency via MALDI-TOF MS or qRT-PCR (using primers flanking modified regions) .
  • Data Interpretation: Contradictions may arise between enzymatic digestion (low efficiency) and MS (high efficiency) due to steric hindrance from the propargyl group. Validate via orthogonal methods (e.g., click chemistry-based fluorescence assays) .

Reference:

Q. What strategies minimize off-target effects when using 2'-O-Propargylcytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:

  • Optimization:
    • Use water-soluble ligands (e.g., THPTA) to reduce copper toxicity and improve reaction kinetics.
    • Titrate CuSO₄ (0.1–1 mM) and sodium ascorbate (1–5 mM) to balance efficiency vs. cytotoxicity .
  • Validation:
    • Perform RNA-Seq or proteomics post-CuAAC to identify nonspecific adducts (e.g., propargyl group reacting with thiols).
    • Data Table:
ConditionClick EfficiencyCell Viability
0.1 mM Cu60%90%
1 mM Cu85%70%

Reference:

Q. How do researchers reconcile conflicting data on the stability of 2'-O-Propargylcytidine under physiological vs. in vitro conditions?

Answer:

  • Methodological Adjustments:
    • In vitro: Test stability in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.
    • In vivo (preclinical): Administer intravenously in rodents, collect plasma at intervals (0–24h), and quantify via LC-MS/MS .
  • Contradiction Analysis: Faster degradation in vivo (t½ = 2h vs. 8h in vitro) may result from esterase activity. Confirm via spiking plasma into in vitro assays .

Reference:

Q. Methodological Pitfalls & Solutions

Q. How can researchers address biases in pharmacokinetic studies of 2'-O-Propargylcytidine due to inadequate blinding?

Answer:

  • Bias Mitigation:
    • Use double-blinding for dose administration and sample analysis.
    • Randomize animal cohorts and allocate treatments using software (e.g., GraphPad QuickCalcs).
  • Data Validation: Include placebo groups (unmodified cytidine) to control for propargyl-specific effects .

Reference:

Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on 2'-O-Propargylcytidine’s applications?

Answer:

  • Scoping Review: Use Arksey & O’Malley’s framework to map evidence (e.g., therapeutic vs. diagnostic uses). Include peer-reviewed studies from PubMed, Embase, and Cochrane Library, excluding patents/industrial reports .

  • Data Extraction Table:

    Study TypeNKey FindingLimitation
    In vitro1580% RNA incorporationNo in vivo validation
    Preclinical8t½ = 2hSmall sample size

Reference:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2'-o-Propargylcytidine
Reactant of Route 2
2'-o-Propargylcytidine

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